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molecular formula C9H15N3O2 B8451337 1-Methyl-1H-pyrazole-4-carboxylic acid (2-methoxy-ethyl)-methyl-amide

1-Methyl-1H-pyrazole-4-carboxylic acid (2-methoxy-ethyl)-methyl-amide

Cat. No. B8451337
M. Wt: 197.23 g/mol
InChI Key: WFWAYUBRLUUGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349824B2

Procedure details

This compound was prepared in the same manner as described in example 97, step a starting from 1-methyl-1H-pyrazole-4-carboxylic acid (500 mg, 3.96 mmol) and 2-methoxy-N-methylethanamine (389 mg, 4.36 mmol). Yield: 580 mg (74%); colorless liquid; MS: m/z=198.1 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
389 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.[CH3:10][O:11][CH2:12][CH2:13][NH:14][CH3:15]>>[CH3:10][O:11][CH2:12][CH2:13][N:14]([CH3:15])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1N=CC(=C1)C(=O)O
Step Two
Name
Quantity
389 mg
Type
reactant
Smiles
COCCNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the same manner

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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